molecular formula C15H8Cl2N4O B12506927 3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B12506927
M. Wt: 331.2 g/mol
InChI Key: CLKLJCHTDLHBJE-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is known for its potential therapeutic applications and has been studied for its various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with a suitable triazole precursor under acidic or basic conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) or ethanol, with catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. These reactors allow for better control of reaction conditions, such as temperature and residence time, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted triazoloquinazolines .

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dichlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its dichlorophenyl group enhances its antimicrobial and anticancer properties compared to other similar compounds .

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C15H8Cl2N4O

Molecular Weight

331.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C15H8Cl2N4O/c16-10-6-5-8(7-11(10)17)13-14-18-15(22)9-3-1-2-4-12(9)21(14)20-19-13/h1-7,20H

InChI Key

CLKLJCHTDLHBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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